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Compound of Interest

Compound Name: 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1325024 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry, has

garnered significant attention due to its structural resemblance to purines, enabling it to interact

with a wide array of biological targets. The strategic incorporation of halogen atoms into this

scaffold has emerged as a powerful strategy to modulate the physicochemical and

pharmacological properties of these compounds, leading to the development of potent and

selective therapeutic agents. This technical guide provides a comprehensive review of

halogenated pyrrolopyridine compounds, focusing on their synthesis, biological activities, and

mechanisms of action across various therapeutic areas, including oncology, virology, and

neuroscience.

Anticancer Activity of Halogenated Pyrrolopyridines
Halogenated pyrrolopyridines have demonstrated significant potential as anticancer agents,

primarily by targeting key enzymes involved in cell proliferation and survival, such as protein

kinases.

Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, serves as a versatile scaffold

for the design of kinase inhibitors. Halogenation of this core has been shown to enhance

binding affinity and selectivity for various kinases implicated in cancer.
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Compound
Class

Target
Kinase(s)

Cancer Cell
Line

IC50/EC50
(µM)

Reference

Halogenated

(E)-4-((7H-

pyrrolo[2,3-

d]pyrimidin-4-

yl)amino)-N'-

benzylidenebenz

ohydrazides

EGFR, Her2,

VEGFR2, CDK2

HepG2, MCF-7,

HCT-116, PC-3

29-59

(cytotoxicity)
[1]

Compound 5k (a

halogenated

pyrrolo[2,3-

d]pyrimidine

derivative)

EGFR - 0.040 [1]

Compound 5k Her2 - 0.098 [1]

Compound 5k VEGFR2 - 0.204 [1]

Compound 5k CDK2 - 0.155 [1]

PHA-793887 (a

pyrrolo[2,3-

d]pyrimidine-

based CDK

inhibitor)

CDK2 - 0.008 [2][3]

PHA-793887 CDK1 - 0.060 [2][3]

PHA-793887 CDK4 - 0.062 [2][3]

PHA-793887 CDK9 - 0.138 [2][3]

PF-06651600 (a

pyrrolo[2,3-

d]pyrimidine-

based JAK3

inhibitor)

JAK3 - 0.057 [4]
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PF-06651600
JAK1, JAK2,

TYK2
- >10 [4]

Halogenated pyrrolo[2,3-d]pyrimidines often exert their anticancer effects by inhibiting protein

kinases, leading to the disruption of signaling pathways that control cell growth and

proliferation. This inhibition can subsequently trigger programmed cell death, or apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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